molecular formula C15H18F3NO4 B556958 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 501015-17-4

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B556958
CAS No.: 501015-17-4
M. Wt: 333.3 g/mol
InChI Key: DYZRXQICSTZZKP-LLVKDONJSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 2-(trifluoromethyl)phenyl substituent, and a propanoic acid backbone. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing protease inhibitors, antiviral agents, and anticancer therapeutics . The Boc group enhances stability during synthetic workflows, while the trifluoromethyl (CF₃) moiety improves metabolic resistance and lipophilicity, critical for drug bioavailability . Its stereochemistry (R-configuration) is pivotal for target selectivity, as evidenced by its role in type D inhibitors with anticancer activity .

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRXQICSTZZKP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375873
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501015-17-4
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired stereochemistry.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions, using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Final Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted phenyl ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Drug Development

The incorporation of trifluoromethyl groups into pharmaceutical compounds has been shown to enhance their pharmacokinetic properties. For instance, research indicates that compounds containing trifluoromethyl groups exhibit improved potency and selectivity against various biological targets . The specific structure of (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid allows it to serve as an intermediate in the synthesis of more complex drug molecules.

Case Study: Antidepressant Development

A study highlighted the role of trifluoromethyl-containing compounds in the development of selective serotonin reuptake inhibitors (SSRIs). The introduction of a trifluoromethyl group significantly increased the binding affinity to serotonin transporters compared to non-fluorinated analogs .

Synthetic Chemistry

This compound is utilized as a chiral building block in asymmetric synthesis. Its Boc-protected amino group allows for selective reactions under mild conditions, facilitating the synthesis of various biologically active compounds.

Example Reaction

In synthetic routes involving peptide synthesis, this compound can be coupled with other amino acids to form dipeptides or larger peptides, which are crucial for drug discovery and development.

Material Science

The unique properties of fluorinated compounds extend beyond pharmaceuticals into material science. Research indicates that materials incorporating trifluoromethyl groups exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chiral center plays a crucial role in binding to target sites with high specificity, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Anticancer Activity

The target compound serves as a precursor for type D inhibitors (e.g., CW1–CW10), which exhibit nanomolar IC₅₀ values against proteases like thrombin. Its 2-CF₃ phenyl group enhances hydrophobic interactions with enzyme active sites, outperforming 2-F and 4-CF₃ analogs in potency .

Enantiomeric Selectivity

The S-enantiomer of 3-CF₃ phenyl analog () showed 10-fold lower activity in HIV-1 entry inhibition assays compared to R-configurations, underscoring the role of chirality in target engagement .

Physicochemical Properties

  • Solubility: The target compound’s solubility in DMSO (10 mM) facilitates in vitro screening, whereas hydroxylated analogs () require polar solvents like ethanol .
  • Storage : Stable at 2–8°C for >12 months, unlike analogs with free amines, which degrade faster .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Boc-L-TFP, is an amino acid derivative notable for its biological activity and potential therapeutic applications. The compound features a trifluoromethyl group, which enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C15H18F3NO4
  • Molecular Weight : 333.30 g/mol
  • CAS Number : 486460-00-8
  • SMILES Notation : CC(C)(C)OC(=O)NC@@HCc1cc(F)c(F)cc1F

The incorporation of the trifluoromethyl group into the structure of Boc-L-TFP significantly influences its interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group enhances lipophilicity and bioavailability, facilitating better membrane permeability and receptor binding affinity. This modification has been shown to improve the compound's potency in various biological assays.

Pharmacological Effects

  • Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, studies have demonstrated that derivatives of Boc-L-TFP can inhibit tumor cell proliferation by inducing apoptosis through the activation of specific signaling pathways, such as the caspase cascade .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial assays, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes .
  • Neuroprotective Effects : Preliminary studies suggest that Boc-L-TFP may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in models of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that Boc-L-TFP exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity. The study utilized flow cytometry to analyze apoptosis induction, revealing that the compound effectively triggered programmed cell death in a dose-dependent manner.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that Boc-L-TFP had a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and inhibit growth.

Data Tables

Activity Type IC50/MIC Values Target Organism/Cell Line
Anticancer10 - 25 µMVarious cancer cell lines
Antimicrobial32 µg/mLStaphylococcus aureus
NeuroprotectiveN/ANeuronal cell cultures

Research Findings

Recent literature emphasizes the importance of the trifluoromethyl group in enhancing the pharmacokinetic properties of amino acid derivatives. A review highlighted that compounds with this modification often demonstrate increased potency and selectivity for their biological targets compared to their non-fluorinated counterparts .

Additionally, ongoing research is exploring the synthesis of novel derivatives based on Boc-L-TFP to further optimize its biological activity and develop new therapeutic agents.

Q & A

Basic: What are the key steps for synthesizing (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid?

Methodological Answer:
The synthesis typically involves:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride in dichloromethane (DCM) with a base like triethylamine (Et3_3N) or DMAP as a catalyst .

Coupling Reactions : For trifluoromethylphenyl integration, methods such as Suzuki-Miyaura coupling or direct alkylation may be employed. For example, aryl halides can react with trifluoromethylphenyl boronic esters under palladium catalysis .

Deprotection : Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid, TFA) in DCM or methanol, followed by neutralization with NH3_3 to isolate the free amino acid .

Purification : Use reverse-phase HPLC or column chromatography to achieve >95% purity. Chiral HPLC is critical for confirming enantiomeric excess .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the trifluoromethyl group shows a distinct 19^{19}F NMR signal near -60 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, ensuring stereochemical purity >99% .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C15_{15}H18_{18}F3_3NO4_4) .

Advanced: How can researchers ensure chiral purity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)-specific catalysts or enzymes in asymmetric synthesis. For example, lipases or transition-metal catalysts with chiral ligands (e.g., BINAP) .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, solvent) to favor the (R)-enantiomer.
  • Validation : Employ chiral HPLC with a polar organic mode (e.g., 90:10 hexane:isopropanol) to confirm enantiomeric ratios. Contradictions in stereochemical outcomes across studies may arise from varying catalyst loads or solvent systems, necessitating method recalibration .

Advanced: What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

  • Boc Group Sensitivity : The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in buffers (e.g., phosphate, acetate) at 25°C–40°C show degradation rates increase by 30% at pH 2 .
  • Trifluoromethyl Stability : The CF3_3 group is generally stable but may undergo defluorination under prolonged UV exposure. Store the compound at -20°C in amber vials under inert gas .
  • Data Contradictions : Some studies report Boc deprotection at pH 5 in aqueous methanol, while others require TFA. These discrepancies highlight the need for condition-specific optimization .

Advanced: How is this compound utilized in medicinal chemistry research?

Methodological Answer:

  • PET Tracer Precursor : The trifluoromethyl group enhances blood-brain barrier penetration. Derivatives like (R)-2-amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid (from analogous syntheses) are used in LAT1-targeted positron emission tomography (PET) for glioblastoma imaging .
  • Enzyme Inhibition : The amino acid scaffold mimics natural substrates for enzymes like D-amino acid oxidase (DAAO). Structure-activity relationship (SAR) studies modify the phenyl or Boc groups to optimize binding .

Advanced: How to resolve contradictions in stereochemical outcomes reported across studies?

Methodological Answer:

  • Reaction Mechanism Analysis : Compare synthetic routes. For example, uses TFA for Boc deprotection, while employs HCl. Acid strength impacts racemization rates.
  • Control Experiments : Replicate conflicting protocols with rigorous monitoring (e.g., in situ IR spectroscopy) to identify intermediates causing epimerization.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict energy barriers for chiral inversion. For instance, steric hindrance from the 2-(trifluoromethyl)phenyl group may stabilize the (R)-configuration .

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